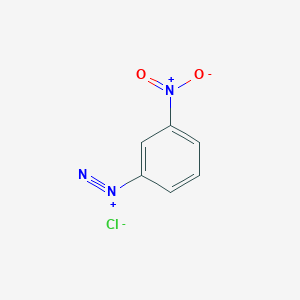

3-nitrobenzenediazonium Chloride

Description

3-Nitrobenzenediazonium chloride (CAS: 2028-76-4) is a diazonium salt with the molecular formula C₆H₄ClN₃O₂ and a molecular weight of 185.567 g/mol . Its structure consists of a benzenediazonium core substituted with a nitro group (-NO₂) at the meta position (3rd carbon) and a chloride counterion. This compound is highly reactive due to the instability of the diazonium group (-N₂⁺), which facilitates coupling reactions in organic synthesis.

Key properties include:

- Monoisotopic mass: 184.999204 g/mol .

- Safety profile: Reacts explosively with o-ethyldithiocarbamate at 70°C, releasing nitrogen gas. Upon decomposition, it emits toxic fumes of Cl⁻ and NOₓ .

Its primary applications include use as an intermediate in azo dye synthesis and photochemical reactions, though specific industrial uses are less documented compared to its para-substituted analog .

Properties

CAS No. |

2028-76-4 |

|---|---|

Molecular Formula |

C6H4ClN3O2 |

Molecular Weight |

185.57 g/mol |

IUPAC Name |

3-nitrobenzenediazonium;chloride |

InChI |

InChI=1S/C6H4N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4H;1H/q+1;/p-1 |

InChI Key |

FWUWFWQPNCAYFW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[N+]#N.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Data for Nitrobenzenediazonium Chloride Isomers

Key Observations :

Table 2: Reactivity Comparison

Key Observations :

- The meta isomer’s reactivity is more hazardous, likely due to steric and electronic effects of the nitro group’s position.

- The para isomer is preferentially used in dye manufacturing due to controlled coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.